Fmoc-L-Tryptophan CAS number 35737-15-6
Fmoc-L-Tryptophan CAS number 35737-15-6
An In-depth Technical Guide to Fmoc-L-Tryptophan (CAS 35737-15-6)
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophan (Fmoc-L-Tryptophan) is an indispensable amino acid derivative for the synthesis of peptides and proteins via Solid-Phase Peptide Synthesis (SPPS).[1][2] Its core utility lies in the base-labile Fmoc protecting group, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protectors, enabling the precise assembly of complex peptide sequences.[3][] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, quality control, and detailed protocols for its application in SPPS. It further explores the critical considerations for handling the unique chemistry of the tryptophan indole side chain during synthesis and cleavage, and outlines the analytical methods for peptide characterization.
Core Concepts and Physicochemical Properties
Fmoc-L-Tryptophan is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] This protection is crucial for preventing self-polymerization during the peptide coupling step. The Fmoc group's key characteristic is its stability in acidic conditions and its rapid cleavage under mild basic conditions, typically with a solution of piperidine in an organic solvent.[3][5] This orthogonality is the cornerstone of the Fmoc-SPPS strategy, allowing for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.[]
Quantitative Data
The fundamental physicochemical properties of Fmoc-L-Tryptophan are summarized below. These parameters are critical for its storage, handling, and use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 35737-15-6 | [6][7] |
| Molecular Formula | C₂₆H₂₂N₂O₄ | [2][7][8] |
| Molecular Weight | 426.46 g/mol | [9][10] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 182-185 °C | [10][11][12] |
| Optical Rotation [α]²⁰/D | -29±1° (c=1 in DMF) | [10] |
| Solubility | Soluble in DMF, DMSO, Methanol; Insoluble in water | [1][3] |
| Purity (HPLC) | Typically ≥97.0% - ≥98.0% | [10] |
| Recommended Storage | 2–8 °C, dry, protected from light | [6][10][13] |
Synthesis and Quality Control
The standard synthesis of Fmoc-L-Tryptophan involves the reaction of L-tryptophan with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base.[1] The reaction is typically performed in a mixed solvent system, such as dioxane/water.
Caption: Synthesis pathway for Fmoc-L-Tryptophan.
Quality control is paramount. The identity and purity of the final product are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][7][14] Enantiomeric purity is also a critical parameter, ensuring that no racemization has occurred during synthesis.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Tryptophan is a fundamental building block in the automated and manual synthesis of peptides on a solid support (resin).[15] The process is cyclical, with each cycle extending the peptide chain by one amino acid.
The SPPS Cycle
The following workflow illustrates the key steps in a single cycle of Fmoc-SPPS.
Caption: The iterative workflow of an Fmoc-SPPS cycle.
The Tryptophan Indole Side-Chain Challenge
The indole side chain of tryptophan is susceptible to modification, particularly oxidation and alkylation, during the final cleavage step when strong acids like trifluoroacetic acid (TFA) are used.[16][17] This necessitates the use of "scavengers" in the cleavage cocktail to trap reactive cationic species.[16]
For particularly sensitive sequences, especially those also containing arginine, the use of an indole-protected derivative, Fmoc-Trp(Boc)-OH (CAS 143824-78-6) , is strongly recommended.[17][18] The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides robust protection against modification and is cleaved simultaneously with other side-chain protecting groups by TFA.[18][19]
Key Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-L-Tryptophan in a typical manual SPPS workflow.
Protocol: N-terminal Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin (100 mg) in N,N-Dimethylformamide (DMF, 2 mL) for 30-60 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 5 minutes.[20]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add another 2 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
Protocol: Fmoc-L-Tryptophan Coupling
-
Activation Solution: In a separate vial, dissolve Fmoc-L-Tryptophan (5 equivalents relative to resin loading), a coupling activator like HATU (4.9 eq.), and HOAt (5 eq.) in DMF (1.5 mL).
-
Base Addition: Add a hindered base such as N,N-Diisopropylethylamine (DIPEA, 10 eq.) to the activation solution and vortex for 1 minute.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from step 4.1.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring (Optional): Perform a qualitative Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
Protocol: Final Cleavage and Deprotection
Caution: Perform in a fume hood with appropriate personal protective equipment.
-
Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM, 3 x 2 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's sequence. A common formulation is Reagent K or a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[17] TIS acts as a critical scavenger to protect the tryptophan side chain.[16]
-
Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the dry resin.
-
Incubation: Agitate the slurry gently for 2-4 hours at room temperature.[21]
-
Peptide Collection: Filter the solution to separate the resin beads, collecting the filtrate which contains the dissolved peptide.
-
Precipitation: Add the filtrate dropwise into a 50 mL centrifuge tube containing 30-40 mL of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether.
-
Drying: Dry the final peptide pellet under vacuum.
Analytical Characterization Workflow
Post-synthesis, the crude peptide must be purified and its identity confirmed.
Caption: Post-cleavage workflow for peptide purification and quality control.
Key Analytical Techniques
| Technique | Purpose | Typical Observation |
| Reverse-Phase HPLC | Assess purity of the crude and purified peptide. | A single major peak indicates high purity. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the synthesized peptide. | The observed mass should match the calculated theoretical mass. |
| ¹H NMR Spectroscopy | Confirm the structure of the amino acid derivative. | Provides a characteristic proton signal pattern.[14] |
Applications in Research and Drug Development
The incorporation of tryptophan is vital for the function of countless biologically active peptides. Fmoc-L-Tryptophan is therefore a key reagent in the development of:
-
Peptide Therapeutics: Used to synthesize analogs of hormones like Glucagon-Like Peptide-1 (GLP-1) for treating type 2 diabetes.[22][23]
-
Enzyme Inhibitors and Substrates: The specific structure of the tryptophan side chain is often critical for binding to enzyme active sites.[24]
-
Molecular Probes: The intrinsic fluorescence of the indole ring can be utilized in biochemical and binding assays.[3]
-
Biomaterials: Fmoc-amino acid derivatives can self-assemble into nanostructures, serving as carriers for anticancer drugs or as scaffolds in tissue engineering.[24][25]
Safety and Handling
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Procedures: Avoid dust formation during weighing and handling.[9]
-
Storage: Keep the container tightly closed in a dry, cool (2-8 °C), and well-ventilated place.[6][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Refer to the product's Safety Data Sheet (SDS) for complete hazard and handling information.[6][9]
References
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- 23. Fmoc-Trp(Boc)-OH, ≥97.0% (HPLC) 143824-78-6 India [ottokemi.com]
- 24. Fmoc-L-Trp (Boc)-OH - Career Henan Chemical Co. [coreychem.com]
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